molecular formula C13H14N4O3S B2653508 N-(2-oxotetrahydrothiophen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396874-86-4

N-(2-oxotetrahydrothiophen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Katalognummer B2653508
CAS-Nummer: 1396874-86-4
Molekulargewicht: 306.34
InChI-Schlüssel: CQDHDPVPEXGPIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-oxotetrahydrothiophen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, commonly known as OTAVA-BB 120262, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using a unique method and has shown promising results in scientific research applications.

Wirkmechanismus

The exact mechanism of action of OTAVA-BB 120262 is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
OTAVA-BB 120262 has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, that are involved in cancer cell growth and invasion. Physiologically, it has been shown to induce apoptosis in cancer cells, leading to their death.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using OTAVA-BB 120262 in lab experiments is its potent anti-cancer activity. It has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for large-scale experiments.

Zukünftige Richtungen

There are several future directions for the study of OTAVA-BB 120262. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential applications in other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, further studies are needed to optimize its synthesis method and improve its availability for large-scale experiments.
Conclusion:
In conclusion, OTAVA-BB 120262 is a novel compound that has shown promising results in scientific research applications. Its potent anti-cancer activity and anti-inflammatory and antioxidant properties make it a potential candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and explore its potential applications in other diseases.

Synthesemethoden

OTAVA-BB 120262 is synthesized using a multistep process. The first step involves the condensation of pyrazine-2-carboxylic acid with 1-(2-bromoethyl)tetrahydrothiophen-3-one in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide (DCC) to yield 1-(pyrazine-2-carbonyl)-2-(2-bromoethyl)tetrahydrothiophen-3-one. The second step involves the reaction of this intermediate with azetidine-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield OTAVA-BB 120262.

Wissenschaftliche Forschungsanwendungen

OTAVA-BB 120262 has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and lung cancer. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Eigenschaften

IUPAC Name

N-(2-oxothiolan-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c18-11(16-9-1-4-21-13(9)20)8-6-17(7-8)12(19)10-5-14-2-3-15-10/h2-3,5,8-9H,1,4,6-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDHDPVPEXGPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxotetrahydrothiophen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.